molecular formula C5H8BrN B080183 4-Bromopentanenitrile CAS No. 14470-12-3

4-Bromopentanenitrile

Cat. No.: B080183
CAS No.: 14470-12-3
M. Wt: 162.03 g/mol
InChI Key: HCHUIWDKAUWPJE-UHFFFAOYSA-N
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Description

4-Bromopentanenitrile is an organic compound with the molecular formula C5H8BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to the fourth carbon of a valeric acid chain

Scientific Research Applications

4-Bromopentanenitrile has several applications in scientific research:

Future Directions

While specific future directions for 4-Bromovaleronitrile are not available, it’s worth noting that chemical compounds like this can have potential applications in various fields, including the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopentanenitrile can be synthesized through the reaction of 1,3-dibromobutane with sodium cyanide. This reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces one of the bromine atoms on the 1,3-dibromobutane molecule.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar nucleophilic substitution reactions but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopentanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Various substituted valeric acid derivatives.

    Reduction: 4-Bromovaleramine.

    Oxidation: 4-Bromovaleric acid.

Comparison with Similar Compounds

    4-Bromobutyronitrile: Similar structure but with a shorter carbon chain.

    3-Bromopropionitrile: Even shorter carbon chain and different reactivity.

    5-Bromovaleronitrile: Similar structure but with the bromine atom on the fifth carbon.

Uniqueness: 4-Bromopentanenitrile is unique due to its specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for the creation of various derivatives and complex molecules.

Properties

IUPAC Name

4-bromopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHUIWDKAUWPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884754
Record name Pentanenitrile, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14470-12-3
Record name 4-Bromopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14470-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 4-bromo-
Source ChemIDplus
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Record name Pentanenitrile, 4-bromo-
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Record name Pentanenitrile, 4-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromovaleronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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